2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole Novel specific inhibitor of the ability of RegA to activate its target promoters, reducing expression of a number of proteins required for virulence; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 72836-33-0
VCID: VC0005988
InChI: InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
SMILES: C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl
Molecular Formula: C9H8ClN3S2
Molecular Weight: 257.8 g/mol

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole

CAS No.: 72836-33-0

Cat. No.: VC0005988

Molecular Formula: C9H8ClN3S2

Molecular Weight: 257.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole - 72836-33-0

CAS No. 72836-33-0
Molecular Formula C9H8ClN3S2
Molecular Weight 257.8 g/mol
IUPAC Name 5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Standard InChI Key SPABJFQNGHSGMG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's structure (C₉H₈ClN₃S₂, MW 257.8 g/mol) features a 1,3,4-thiadiazole ring system with three distinct substituents:

  • Position 2: Primary amino group (-NH₂) contributing to hydrogen bonding capacity

  • Position 5: 4-Chlorobenzylthio substituent [(4-Cl-C₆H₄)-CH₂-S-] providing hydrophobic character

  • Heteroatoms: Sulfur and nitrogen atoms within the thiadiazole ring enabling π-π stacking interactions

X-ray diffraction studies of analogous thiadiazoles reveal nearly planar ring systems (deviation <0.05Å) with bond lengths of 1.67Å (C-S) and 1.29Å (C-N), consistent with aromatic delocalization . The dihedral angle between the thiadiazole ring and chlorophenyl group measures 85.7°±2.3°, optimizing steric accommodation while maintaining conjugation .

Spectral Characterization

Key spectroscopic signatures from recent studies include:

TechniqueCharacteristic SignalsReference
¹H NMR (DMSO-d6)δ 4.27 (s, 2H, SCH2), 7.35-7.61 (m, 4H, Ar-H), 8.02 (s, 1H, NH2)
¹³C NMRδ 167.8 (C-2), 152.4 (C-5), 138.1 (Ar-C), 129.7-133.2 (Ar-CH), 35.4 (SCH2)
IR (KBr)3345 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S-C), 1092 cm⁻¹ (C-Cl)
MS (ESI+)m/z 258.8 [M+H]⁺ (100%), 260.8 [M+2+H]⁺ (32.1% due to ³⁷Cl isotope)

The UV-Vis spectrum in methanol exhibits λmax at 274 nm (ε = 12,450 M⁻¹cm⁻¹) attributed to π→π* transitions within the conjugated system .

Synthetic Methodologies

Solid-Phase Mechanochemical Synthesis

The patent CN103936691A describes an optimized protocol yielding >91% purity :

  • Reagent Ratios: Thiosemicarbazide:carboxylic acid:PCl5 = 1:1.05:1.1 (mol/mol)

  • Grinding Procedure: Dry reactants ground at 25°C for 15-20 minutes until homogeneous

  • Post-Processing:

    • Neutralization with 10% NaHCO3 to pH 8.1

    • Recrystallization from ethanol/water (3:1 v/v)

Comparative studies show this method reduces reaction time from 6-8 hours (traditional liquid-phase) to 45 minutes while eliminating solvent waste .

Analytical Validation

HPLC purity assessments using C18 columns (ACN:H2O 65:35 mobile phase) demonstrate:

  • Retention time: 6.72 ±0.3 minutes

  • Peak area purity: 98.4-99.1% across 5 batches

  • LOD/LOQ: 0.08 μg/mL and 0.24 μg/mL respectively

Thermogravimetric analysis reveals decomposition onset at 218°C, suggesting adequate thermal stability for pharmaceutical formulation .

Pharmacological Profile

Antimicrobial Activity

Against WHO-priority pathogens (MIC values in μg/mL):

PathogenMICComparator (Ciprofloxacin)Reference
S. aureus (MRSA)8.21.5
E. coli (ESBL)16.70.8
C. albicans32.464.0 (Fluconazole)

Mechanistic studies indicate membrane disruption via thiol group alkylation and inhibition of dihydrofolate reductase (Ki = 0.48 μM) .

Anticonvulsant Effects

In maximal electroshock (MES) models:

  • ED50: 38 mg/kg (vs. 25 mg/kg for phenytoin)

  • Protection: 82% seizure suppression at 50 mg/kg

  • Neurotoxicity: Rotarod impairment TD50 = 120 mg/kg (therapeutic index 3.16)

Molecular docking shows strong binding to voltage-gated sodium channels (ΔG = -9.8 kcal/mol) through interactions with Tyr177 and Arg850 residues .

Structure-Activity Relationships

Key modifications influencing bioactivity:

  • 4-Chloro substitution: Enhances microbial membrane penetration (logP increases from 1.8 to 2.4 vs. non-chlorinated analog)

  • Thioether linkage: Critical for ROS generation (2.3-fold ↑ vs. sulfonyl derivatives)

  • Amino group: Removal reduces GABA-A receptor binding by 94%

Quantitative SAR models (r²=0.89) identify polar surface area <75Ų and molar refractivity 65-75 as optimal for blood-brain barrier penetration .

Toxicology and Pharmacokinetics

Acute Toxicity

  • LD50 (oral, rat): 1,250 mg/kg

  • NOAEL: 50 mg/kg/day (28-day study)

  • Major Findings: Transient hepatic enzyme elevation (ALT ↑220%) at 300 mg/kg

ADME Properties

ParameterValueMethod
Plasma protein binding89.2% ±1.8Equilibrium dialysis
t₁/₂ (iv)2.8 ±0.3 hoursHPLC-MS/MS
Bioavailability58.4% (oral)Rat portal vein cannulation
CYP3A4 inhibitionIC50 = 19.8 μMFluorescent probe assay

Notable first-pass metabolism via glucuronidation (62% of dose) and sulfation (28%) .

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